molecular formula C13H17N3O3 B11800854 Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Cat. No.: B11800854
M. Wt: 263.29 g/mol
InChI Key: NGKDXFQTBCWMMX-UHFFFAOYSA-N
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Description

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring substituted with an acetyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine and acetylating agentsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or deacetylated compounds .

Scientific Research Applications

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with an acetylated piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3

InChI Key

NGKDXFQTBCWMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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